molecular formula C14H22N2O4S B3919501 N~1~-isobutyl-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-isobutyl-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B3919501
M. Wt: 314.40 g/mol
InChI Key: HDVVYDDNLOTJHY-UHFFFAOYSA-N
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Description

N~1~-isobutyl-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as L-368,899, is a selective non-peptide oxytocin receptor antagonist. It is a synthetic compound that has been widely studied for its potential applications in scientific research.

Mechanism of Action

N~1~-isobutyl-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a selective antagonist of the oxytocin receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. By blocking the binding of oxytocin to its receptor, N~1~-isobutyl-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can modulate the activity of oxytocinergic neurons and the release of oxytocin, leading to various physiological and behavioral effects.
Biochemical and Physiological Effects
N~1~-isobutyl-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects in animal models and human studies. It has been reported to reduce social bonding and maternal behavior, increase anxiety-like behavior, and modulate the stress response. It has also been shown to have potential therapeutic effects in various psychiatric disorders, such as anxiety, depression, and schizophrenia.

Advantages and Limitations for Lab Experiments

N~1~-isobutyl-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. It is a selective and potent antagonist of the oxytocin receptor, which allows for precise modulation of the oxytocinergic system. It also has good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, there are also some limitations to its use in lab experiments. It has been reported to have off-target effects on other receptors, such as the vasopressin receptor, which may complicate the interpretation of the results. It also has a short half-life, which requires frequent dosing in long-term studies.

Future Directions

There are several future directions for the study of N~1~-isobutyl-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. One potential direction is to investigate its role in the regulation of social behavior and social cognition, which may have implications for the treatment of autism spectrum disorders and other social deficits. Another direction is to explore its potential therapeutic effects in other psychiatric disorders, such as post-traumatic stress disorder and borderline personality disorder. Additionally, the development of more selective and potent oxytocin receptor antagonists may provide new insights into the role of the oxytocinergic system in health and disease.

Scientific Research Applications

N~1~-isobutyl-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the role of oxytocin in various physiological and behavioral processes, including social bonding, maternal behavior, and stress response. It has also been used to investigate the potential therapeutic effects of oxytocin receptor antagonists in various psychiatric disorders, such as anxiety, depression, and schizophrenia.

properties

IUPAC Name

2-(3-methoxy-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-11(2)9-15-14(17)10-16(21(4,18)19)12-6-5-7-13(8-12)20-3/h5-8,11H,9-10H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVVYDDNLOTJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CN(C1=CC(=CC=C1)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methoxy-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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